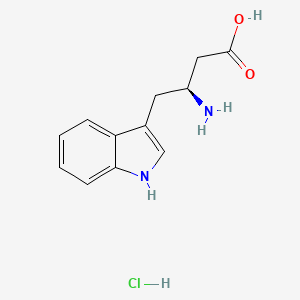

L-beta-Homotryptophan hydrochloride

Description

Contextualization within Non-Canonical Amino Acid Chemistry

L-beta-Homotryptophan hydrochloride falls under the classification of a non-canonical amino acid, meaning it is not one of the 20 proteinogenic amino acids that are naturally encoded by the genetic code of organisms. Specifically, it is a β-amino acid, characterized by the attachment of the amino group to the beta-carbon of the carboxylic acid. This structural modification, the addition of a methylene (B1212753) group to the peptide backbone, has profound implications for the properties of molecules into which it is incorporated. nih.gov

The study of non-canonical amino acids like L-beta-Homotryptophan has opened up new avenues in chemical biology and medicinal chemistry. These synthetic amino acids allow for the creation of peptides and proteins with enhanced stability, novel secondary structures, and unique biological activities. researchgate.netontosight.ai The resistance of β-peptides to enzymatic degradation by proteases makes them particularly attractive for the development of therapeutic agents with improved pharmacokinetic profiles. nih.gov

Significance as a Tryptophan Homologue for Research Applications

The significance of this compound lies in its structural similarity to L-tryptophan. Tryptophan plays a crucial role in various biological processes, serving as a precursor for the synthesis of the neurotransmitter serotonin (B10506) and the hormone melatonin. researchgate.netchemimpex.com The indole (B1671886) side chain of tryptophan is also a key component in many protein-protein interactions and contributes to the fluorescence properties of proteins.

By extending the carbon backbone by one methylene unit, L-beta-Homotryptophan provides a subtle yet impactful modification. This allows researchers to investigate the steric and conformational requirements of tryptophan-binding sites in enzymes and receptors. ontosight.ai The altered geometry can lead to changes in binding affinity and biological activity, providing valuable insights into molecular recognition and function. Furthermore, the incorporation of this homologue can be used to fine-tune the properties of peptides, influencing their secondary structure and stability. nih.gov

Overview of Research Domains Utilizing this compound

The unique characteristics of this compound have led to its application in a diverse range of research domains:

Peptide Synthesis and Foldamer Research: A primary application of this compound is in the synthesis of β-peptides and other foldamers. chemimpex.com Foldamers are non-natural oligomers that mimic the ability of proteins to fold into well-defined three-dimensional structures. nih.gov The incorporation of β-amino acids like L-beta-Homotryptophan can induce the formation of novel helical and sheet-like structures that are not observed in natural peptides. nih.gov These synthetic structures can be designed to have specific functions, such as acting as inhibitors of protein-protein interactions. nih.gov

Medicinal Chemistry and Drug Discovery: In the realm of medicinal chemistry, this compound serves as a building block for the synthesis of novel pharmaceutical compounds. chemimpex.com Its resistance to enzymatic degradation makes it a valuable component in the design of peptide-based drugs with enhanced stability. A notable example is the development of β-peptide inhibitors of the p53-hDM2 interaction, a key target in cancer therapy. In one study, a β-peptide containing a β³-homotryptophan residue was shown to displace a p53-derived peptide from hDM2 with a half-maximal inhibitory concentration (IC₅₀) of 94.5 ± 4.4 μM, demonstrating the potential of this homologue in creating potent and specific inhibitors. nih.gov

Neuroscience: Given its relationship to tryptophan, a precursor to serotonin, this compound is utilized in neuroscience research to probe the serotonin system. researchgate.netchemimpex.com By studying how this homologue interacts with the enzymes and transporters involved in serotonin synthesis and signaling, researchers can gain a deeper understanding of these pathways and their role in mood and cognition. researchgate.net While detailed in vivo studies are ongoing, the potential to modulate serotonergic function with tryptophan analogues is an active area of investigation. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | nih.gov |

| Molecular Weight | 254.71 g/mol | nih.gov |

| IUPAC Name | (3S)-3-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride | nih.gov |

| CAS Number | 192003-01-3, 339994-86-4 | nih.gov |

| Appearance | Solid | N/A |

| Solubility | Soluble in aqueous solutions | chemimpex.com |

Summary of Research Findings

| Research Area | Key Finding | Compound(s) Studied | Reference |

| Protein-Protein Interaction Inhibition | A β-peptide containing β³-homotryptophan inhibits the p53-hDM2 interaction. | β-peptide (β⁵³⁻¹), p53-derived peptide, hDM2 protein | nih.gov |

| Foldamer Structure | Incorporation of β-amino acids can induce stable helical secondary structures in peptides. | β-peptides | nih.govnih.gov |

| Biostability | β-peptides are resistant to degradation by proteases. | β-peptides | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11;/h1-4,7,9,14H,5-6,13H2,(H,15,16);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALSUNLRNHITKL-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940843 | |

| Record name | 3-Amino-4-(1H-indol-3-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192003-01-3 | |

| Record name | 3-Amino-4-(1H-indol-3-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

L Beta Homotryptophan Hydrochloride As a Chiral Building Block in Peptide and Peptidomimetic Science

Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis

The integration of L-beta-homotryptophan into peptide sequences is readily accomplished using standard synthetic methodologies, particularly Solid-Phase Peptide Synthesis (SPPS). This technique, which builds peptide chains step-by-step on a solid resin support, has been adapted for β-amino acids. Generally, the N-terminus of the β-amino acid is protected with a base-labile group, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is compatible with the most common SPPS strategies. This allows for the sequential addition of both α- and β-amino acids, enabling the creation of a vast array of hybrid and pure β-peptides.

Role in β-Peptide Construction and Structural Diversity

β-Peptides are polymers composed of β-amino acids. A key feature of these molecules is their remarkable resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between α-amino acids. This inherent stability gives β-peptides a significant advantage for in vivo applications. L-beta-Homotryptophan, as a β³-amino acid (where the side chain is attached to the Cβ carbon), contributes to the structural diversity of these synthetic oligomers.

The incorporation of L-beta-homotryptophan introduces the bulky, aromatic indole (B1671886) side chain, which is known to be critical for many biological recognition events. By placing this functional group on a β-amino acid scaffold, researchers can create novel peptide architectures that are not found in nature. The expanded backbone of β-peptides allows them to access a unique conformational space, forming stable, predictable secondary structures such as helices and sheets that differ from those of natural proteins. The ability to introduce proteinogenic side chains like that of tryptophan onto a non-natural backbone is a cornerstone of β-peptide design, expanding the toolkit for creating new bioactive molecules.

Synthesis of Cyclic Peptides Containing L-beta-Homotryptophan

Cyclization is a widely used strategy in peptide chemistry to enhance structural rigidity, receptor affinity, and metabolic stability. The synthesis of cyclic peptides containing L-beta-homotryptophan can be achieved through various modern synthetic techniques. A common approach involves on-resin cyclization, where the linear peptide is assembled on a solid support, and then the N- and C-termini, or two side chains, are covalently linked before the peptide is cleaved from the resin.

For side-chain-to-side-chain cyclization, orthogonal protecting groups are employed on the amino acids destined for linkage. For example, an amino acid with a protected carboxyl side chain (like Asp or Glu) can be linked to an amino acid with a protected amino side chain (like Lys). The specific protecting groups are chosen so they can be removed selectively without disturbing other protecting groups or the resin linkage, allowing the intramolecular cyclization to occur under controlled conditions. While direct examples detailing L-beta-homotryptophan cyclization are specific to individual research projects, these established methods are fully applicable to peptides containing this residue, provided it is appropriately protected.

Influence on Peptide Secondary Structure and Conformational Preferences

The substitution of α-amino acids with β-amino acids like L-beta-homotryptophan has a profound impact on the resulting peptide's secondary structure. Because of the increased flexibility of the carbon backbone, β-peptides can fold into a variety of well-defined helical structures, which are named based on the number of atoms in the hydrogen-bonded ring that stabilizes the turn. The specific type of helix that forms is largely dictated by the substitution pattern of the constituent β-amino acids.

Induction of Specific Helical Structures (e.g., 14-helix) in Peptides

Oligomers composed exclusively of β³-amino acids, such as L-beta-homotryptophan, have a strong propensity to adopt a specific, highly stable helical conformation known as the 14-helix. This structure is characterized by hydrogen bonds between the carbonyl oxygen of one residue and the amide proton of the residue three positions down the chain (i → i-3), forming a 14-membered ring. The resulting helix is robust and can be formed with as few as four residues.

Research has shown that the nature of the side chain influences the stability of the 14-helix. In one study, L-beta-homotryptophan was substituted into a β-peptide sequence to assess its effect on helical stability in water. The findings indicated that the large, aromatic indole side chain of β³-homotryptophan was well-tolerated within the 14-helical structure, having a neutral to slightly destabilizing effect compared to other residues, depending on its position. This demonstrates its compatibility with this important foldamer motif. Other studies have successfully used L-beta-homotryptophan as a key component in designing stable 14-helical β-peptides.

| Peptide Focus | Key Residue(s) | Observed Structure | Key Finding |

|---|---|---|---|

| Designed β-peptide inhibitor | β³-homophenylalanine, β³-homotryptophan, β³-homoleucine | 14-helix | The spatial orientation of these residues on a 14-helical scaffold successfully mimicked an α-helical protein interface. |

| Host-guest β-undecapeptides | β³-homotryptophan | 14-helix | The indole side chain was well-tolerated within the 14-helix, showing it to be a viable building block for functional designs. |

| Deca-β³-peptide analysis | β³-hVal vs. β³-hLeu | 14-helix | Demonstrated that side-chain branching adjacent to the β-carbon (as in β³-hVal) is a stronger promoter of the 14-helix than non-branched side chains (as in β³-hLeu). This provides context for β³-homotryptophan, which is not branched at that position. |

Stabilization of Foldamer Scaffolds for Biological Applications

Foldamers are non-natural oligomers that adopt well-defined, predictable three-dimensional structures reminiscent of proteins. Because of their conformational stability, β-peptides, particularly those that form the 14-helix, serve as excellent scaffolds for biological applications. These scaffolds can be used to arrange specific chemical functionalities (i.e., side chains) in precise spatial orientations.

L-beta-homotryptophan is integral to this endeavor. By incorporating it into a β-peptide sequence, its indole side chain can be positioned on a stable, protease-resistant helical framework. This allows for the rational design of molecules that can mimic the surfaces of natural α-helical proteins, which are often involved in protein-protein interactions (PPIs). The stability of the underlying foldamer scaffold ensures that the side chains remain in their intended bioactive conformation, a critical feature for designing potent

Development of Bioactive Peptides and Peptidomimetics for Research Probes

L-beta-Homotryptophan hydrochloride serves as a critical chiral building block in the design and synthesis of sophisticated peptide and peptidomimetic research probes. Its unique structural properties, particularly the extended backbone and the preserved indole side chain, allow for the creation of novel molecular tools to investigate complex biological processes, most notably protein-protein interactions (PPIs). These interactions are fundamental to cellular function, and their dysregulation is often implicated in disease. Peptidomimetics incorporating L-beta-homotryptophan are designed to mimic the key binding motifs of natural peptides while offering enhanced proteolytic stability, a crucial attribute for probes used in biological assays.

One of the significant areas of research is the development of peptidomimetics that can disrupt specific PPIs with high affinity and selectivity. The incorporation of β-amino acids, such as L-beta-homotryptophan, into peptide sequences can enforce specific secondary structures, like helices, that are often involved in protein recognition. nih.gov This structural constraint, combined with the unique properties of the homotryptophan residue, can lead to potent and selective binders for challenging targets.

A notable example of this approach is the development of β-peptide foldamers designed to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (hDM2). The p53-hDM2 interaction is a well-validated target in cancer research. Researchers have successfully designed 14-helical β-peptides that mimic the α-helical domain of p53 responsible for binding to hDM2. nih.gov

In these synthetic probes, the strategic placement of β-amino acid residues, including β³-homotryptophan, is crucial for recapitulating the binding epitope of the natural p53 α-helix. The indole side chain of β³-homotryptophan often serves as a critical "hot-spot" residue, making essential hydrophobic and/or hydrogen-bonding contacts within the binding pocket of the target protein. nih.gov

The development of these research probes involves a detailed iterative process of design, synthesis, and biological evaluation. The findings from these studies not only provide valuable tools for basic research but also lay the groundwork for the development of new therapeutic agents. The ability to create stable, high-affinity ligands for protein surfaces opens up new avenues for probing and understanding the intricate networks of protein interactions that govern cellular life. nih.gov

A key study in this area focused on a β-peptide, designated β53-1, which was designed to mimic the p53 α-helix and inhibit the p53-hDM2 interaction. This peptide incorporates β³-homophenylalanine, β³-homotryptophan, and β³-homoleucine to present the key side chains for hDM2 recognition. nih.gov The binding affinity and inhibitory capacity of this research probe were quantified using various biophysical techniques.

Furthermore, subsequent research led to the development of new β-peptides with non-natural side chains substituted into the hDM2-recognition epitope, resulting in improved affinity and inhibitory potency. nih.gov One of these novel peptides also demonstrated the ability to bind to hDMX, a protein related to hDM2, highlighting the potential for developing probes with broader or more specific targeting capabilities. nih.gov

Below are data tables summarizing the key findings for these research probes.

Table 1: Binding Affinity and Inhibitory Potency of β-Peptide Probe β53-1 for hDM2

| Parameter | Value | Method | Reference |

| Equilibrium Dissociation Constant (Kd) | 368 - 583 nM | Fluorescence Polarization | nih.gov |

| IC50 (p53 peptide displacement) | 94.5 ± 4.4 µM | Fluorescence Polarization | nih.gov |

This table presents the quantitative analysis of the interaction between the β-peptide research probe β53-1, containing β³-homotryptophan, and its target protein hDM2.

Table 2: Improved Affinity of Second-Generation β-Peptide Probes

| Peptide Modification | Target Protein | Outcome | Assay | Reference |

| Non-natural side chain substitutions | hDM2 | Improved affinity and inhibitory potency | Fluorescence Polarization, ELISA | nih.gov |

| Non-natural side chain substitutions | hDMX | Binding confirmed | Not specified | nih.gov |

This table summarizes the advancements made in the development of β-peptide probes, indicating that the incorporation of novel, non-natural side chains, building upon the original β³-homotryptophan-containing scaffold, led to enhanced binding characteristics.

Advanced Spectroscopic and Conformational Characterization of L Beta Homotryptophan Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure and dynamics of chemical compounds in solution. For L-beta-homotryptophan hydrochloride, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR methods, provide invaluable insights into its atomic connectivity and spatial arrangement.

¹H and ¹³C NMR for Detailed Structural Elucidation

While specific experimental NMR data for this compound is not extensively published, the expected chemical shifts can be reliably predicted based on its molecular structure and comparison with its parent amino acid, L-tryptophan. hmdb.cabmrb.iochemicalbook.comhmdb.cachemicalbook.com The key structural difference is the insertion of an additional methylene (B1212753) group (-CH₂-) into the backbone, which influences the electronic environment and, consequently, the chemical shifts of the neighboring nuclei.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, typically in the range of 7-8 ppm. The protons of the aliphatic backbone, including the α-CH, β-CH₂, and the newly introduced γ-CH₂, would appear at different chemical shifts, influenced by the electron-withdrawing effects of the amino and carboxyl groups.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end of the spectrum (around 170-180 ppm), while the aromatic carbons of the indole ring will appear between 110 and 140 ppm. The aliphatic carbons (α, β, and γ) will have characteristic shifts in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carbonyl (COOH) | - | ~175 |

| α-CH | ~4.0 | ~55 |

| β-CH₂ | ~2.2 | ~38 |

| γ-CH₂ | ~3.3 | ~28 |

| Indole C2 | - | ~124 |

| Indole C3 | - | ~109 |

| Indole C4 | ~7.6 | ~119 |

| Indole C5 | ~7.1 | ~122 |

| Indole C6 | ~7.2 | ~120 |

| Indole C7 | ~7.5 | ~112 |

| Indole C7a | - | ~128 |

| Indole C3a | - | ~137 |

| Indole N1-H | ~11.0 | - |

Note: These are estimated values and may vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., ROESY, TOCSY) for Conformational Analysis and Intermolecular Interactions

Two-dimensional NMR techniques are instrumental in determining the through-bond and through-space correlations between protons, which is essential for conformational analysis.

Total Correlation Spectroscopy (TOCSY) would be used to identify the spin systems of the molecule. For this compound, this would allow for the unambiguous assignment of the interconnected protons of the aliphatic chain (α-CH, β-CH₂, and γ-CH₂).

Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides information about the spatial proximity of protons. Cross-peaks in a ROESY spectrum indicate that two protons are close in space, typically within 5 Å. This is particularly useful for determining the preferred conformation of the side chain relative to the backbone. For instance, the presence of ROESY cross-peaks between the indole protons and the backbone protons would reveal the folding of the side chain.

Ultraviolet (UV-UV Hole Burning) and Infrared (IR Dip) Spectroscopy for Gas-Phase Conformers

To study the intrinsic conformational landscape of L-beta-homotryptophan, free from solvent effects, gas-phase spectroscopic techniques are employed. These methods provide highly detailed information about the different stable conformers of the molecule.

Laser Desorption Supersonic Jet Techniques for Isolated Molecule Conditions

To bring a non-volatile molecule like L-beta-homotryptophan into the gas phase, a laser desorption supersonic jet technique is utilized. rsc.org In this method, a pulsed laser desorbs the sample into a carrier gas, which then expands into a vacuum, cooling the molecules to very low temperatures. This process isolates the individual conformers, allowing for their spectroscopic investigation.

Analysis of Hydrogen Bonding Patterns and Conformational Isomerism

A study utilizing UV-UV hole burning and IR dip spectroscopy on L-β³-homotryptophan has revealed the existence of at least 14 different conformers in the gas phase. rsc.org These conformers are distinguished by their unique intramolecular hydrogen bonding patterns, which are identified through their characteristic vibrational frequencies in the IR spectra.

The observed conformers can be categorized into three main groups based on their hydrogen bonding networks: rsc.org

Group 1: These conformers exhibit an NH–π interaction, where the amino group hydrogen bonds with the electron-rich indole ring. This is characterized by a free OH stretching vibration but no free NH₂ anti-symmetric stretch. rsc.org

Group 2: This group, which includes the most abundant conformer, is characterized by an NH–O hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid. These conformers show both free OH and NH₂ anti-symmetric stretching vibrations. rsc.org

Group 3: In these conformers, an OH–N hydrogen bond is formed between the hydroxyl group of the carboxylic acid and the nitrogen of the amino group. This results in a hydrogen-bonded OH stretch in the IR spectrum. Due to the extra carbon atom, this forms a C₆ hydrogen bond, which is stronger than the C₅ hydrogen bond found in α-amino acids. rsc.org

The existence of these distinct conformers highlights the conformational flexibility of L-beta-homotryptophan and the significant role of the additional methylene group in influencing its secondary structure. The entropic effects are also noted to favor the more flexible NH-O hydrogen-bonded structures, even though the OH-N C6 hydrogen bond is stronger. rsc.org

Observed IR Frequencies for Different Conformational Groups of L-β³-homotryptophan

| Conformational Group | Hydrogen Bond Type | Key IR Vibrational Transitions |

| Group 1 | NH–π | Free OH stretch, no free NH₂ anti-symmetric stretch |

| Group 2 | NH–O | Free OH stretch, free NH₂ anti-symmetric stretch |

| Group 3 | OH–N (C₆) | Hydrogen-bonded OH stretch |

Fluorescence Spectroscopy for Excited State Properties and Dynamics

Fluorescence spectroscopy is a sensitive technique for probing the electronic excited states of molecules containing a fluorophore. In the case of this compound, the indole ring acts as an intrinsic fluorophore. While specific fluorescence data for the beta-homo-analog is not widely available, the properties can be inferred from the extensive studies on L-tryptophan. omlc.orgnih.gov

The fluorescence of the indole moiety is highly sensitive to its local environment, including solvent polarity and hydrogen bonding interactions. The fluorescence emission spectrum of L-tryptophan typically shows a broad, structureless band. The position of the emission maximum is known to be a good indicator of the polarity of the tryptophan's surroundings.

It is expected that this compound will exhibit similar fluorescence properties, with the emission characteristics being influenced by the different possible intramolecular interactions in its various conformers. The additional flexibility of the side chain in the beta-homo-analog may lead to different excited-state dynamics compared to L-tryptophan. Time-resolved fluorescence spectroscopy could provide further insights into the excited-state lifetimes and the conformational dynamics of the molecule.

Characterization of Fluorescence Quantum Yields and Lifetimes

The fluorescence properties of tryptophan and its analogs are highly sensitive to their local environment, making them valuable probes in biochemical and biophysical studies. To characterize this compound, the determination of its fluorescence quantum yield (Φf) and fluorescence lifetime (τf) would be essential.

The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is the ratio of photons emitted to photons absorbed. This would typically be measured using a comparative method with a well-characterized standard, such as quinine (B1679958) sulfate (B86663) in 0.1 M sulfuric acid.

The fluorescence lifetime, the average time the molecule spends in the excited state before returning to the ground state, provides insights into the excited-state dynamics and potential quenching mechanisms. Time-correlated single-photon counting (TCSPC) is the standard technique for measuring fluorescence lifetimes in the nanosecond range, which is typical for tryptophan and its derivatives.

A hypothetical data table for the fluorescence properties of this compound in an aqueous buffer at room temperature is presented below.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| This compound | 280 | 350 | Data not available | Data not available |

Solvent Effects on Photophysical Properties of L-beta-Homotryptophan Derivatives

The photophysical properties of indole derivatives like L-beta-Homotryptophan are known to be significantly influenced by the solvent environment. A systematic study of the absorption and fluorescence spectra of this compound in a range of solvents with varying polarity, proticity, and refractive indices would be necessary to understand the nature of the solute-solvent interactions.

Such a study would involve measuring the absorption and emission maxima, Stokes shift, and fluorescence quantum yield in different solvents. The data could then be analyzed using solvatochromic models, such as the Lippert-Mataga plot, to estimate the change in dipole moment upon excitation. This information is crucial for understanding how the local environment within a protein or other biological system might affect the compound's spectroscopic signature.

A hypothetical data table illustrating the expected solvent-dependent shifts in the spectral properties of this compound is shown below.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (cm⁻¹) |

| Dioxane | 2.2 | Data not available | Data not available | Data not available |

| Chloroform | 4.8 | Data not available | Data not available | Data not available |

| Ethanol | 24.6 | Data not available | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available | Data not available |

| Water | 80.1 | Data not available | Data not available | Data not available |

Crystallographic Studies of L-beta-Homotryptophan and its Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. A crystallographic study of this compound would be invaluable for understanding its precise molecular conformation and the intermolecular interactions that govern its crystal packing.

Elucidation of Solid-State Molecular Conformation

A successful crystallization and subsequent X-ray diffraction analysis of this compound would reveal key conformational parameters. These include the bond lengths, bond angles, and torsion angles that define the spatial arrangement of the indole ring, the beta-amino acid backbone, and the orientation of the side chain. This would allow for a detailed comparison with the known conformations of L-tryptophan and other beta-amino acids, highlighting the structural consequences of the additional methylene group in the backbone.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure would also elucidate the network of intermolecular interactions that stabilize the crystal lattice. Of particular interest would be the hydrogen bonding network involving the ammonium (B1175870) and carboxylate groups of the amino acid, the indole N-H group, and the chloride counter-ion. Analysis of these interactions, including hydrogen bond distances and angles, as well as potential π-π stacking interactions between the indole rings, would provide a comprehensive understanding of the supramolecular assembly of the compound in the solid state.

A hypothetical table summarizing the kind of crystallographic data that would be obtained is presented below.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| Hydrogen Bond Geometries | Data not available |

| π-π Stacking Interactions | Data not available |

Computational Chemistry and Molecular Modeling Studies of L Beta Homotryptophan Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, offering insights into its electronic structure, stability, and reactivity. These methods are broadly categorized into ab initio and density functional theory (DFT) approaches.

Ab Initio and Density Functional Theory (DFT) Approaches for Molecular Properties

Ab initio methods, such as Hartree-Fock (HF), and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, solve the electronic Schrödinger equation without empirical parameters, providing highly accurate results for smaller systems. tandfonline.com DFT, a computationally more efficient alternative, calculates the electron density to determine the system's energy and other properties. acs.orgnih.gov Functionals like B3LYP and M06-2X are commonly used for these types of calculations. nih.gov

For a molecule like L-beta-Homotryptophan hydrochloride, DFT calculations would be instrumental in determining key electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its chemical reactivity and electronic transitions. The HOMO-LUMO energy gap provides an estimate of the molecule's stability and its susceptibility to electronic excitation.

Furthermore, these calculations can elucidate the distribution of electron density, revealing the polar regions of the molecule and providing values for the dipole moment. The presence of the hydrochloride salt would significantly influence the charge distribution, particularly around the amino group. The indole (B1671886) side chain of the homotryptophan moiety, with its aromatic π-system, would also be a key determinant of the molecule's electronic landscape.

A theoretical study on β-alanine, the simplest β-amino acid, using DFT predicted five stable conformations, highlighting the role of intramolecular hydrogen bonding in their stability. scirp.org Such calculations for L-beta-Homotryptophan would likely reveal a more complex conformational landscape due to the bulky indole side chain.

Table 1: Representative Calculated Electronic Properties for Alanine using DFT

| Property | Value (Hartree) |

| Total Energy (TZV(2p,d) basis set) | -248.3121754 |

| HOMO Energy | -0.2031 a.u. |

| LUMO Energy | -0.175 a.u. |

| HOMO-LUMO Gap | 0.0281 a.u. |

This table presents data for Alanine as a representative amino acid, calculated using the BVWN DFT method. techconnect.org Specific values for this compound would require dedicated computational studies.

Prediction of Conformational Stabilities and Vibrational Frequencies

The increased conformational flexibility of β-amino acids compared to their α-analogs is a key area of investigation. scirp.org Quantum chemical calculations are pivotal in predicting the relative stabilities of different conformers and their corresponding vibrational frequencies.

By systematically rotating the dihedral angles of the backbone and the side chain of L-beta-Homotryptophan, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers provide insight into their population distribution at a given temperature. A study on β-amino acids indicated that solvation generally stabilizes the conformations relative to the gas phase. scirp.org

Vibrational frequency calculations, typically performed using the same level of theory as the geometry optimization, can predict the infrared (IR) and Raman spectra of the molecule. nih.govnih.govsci-hub.se These predicted spectra can be compared with experimental data to validate the calculated structures. Characteristic vibrational modes, such as the amide I and II bands, are sensitive to the local conformation and hydrogen bonding environment. pnas.orgmdpi.com For this compound, the vibrational modes of the indole ring would also be of significant interest.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static structures, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govresearchgate.netnih.govjst.go.jpplos.orgmdpi.comejournals.canih.gov

Sampling of Ligand Conformational Space in Receptor Binding Pockets

MD simulations are particularly powerful for exploring how a flexible ligand like L-beta-Homotryptophan might behave within the binding pocket of a biological target, such as a receptor or enzyme. nih.govresearchgate.netnih.gov Although specific MD studies on this compound are not prevalent, research on peptides containing tryptophan analogs and other flexible ligands provides a framework for understanding its potential interactions. researchgate.netnih.gov

In a typical MD simulation, the ligand and the receptor are placed in a simulated aqueous environment, and their movements are calculated over time based on a force field that describes the interatomic forces. This allows for the observation of how the ligand explores different conformations within the binding site and forms interactions with surrounding amino acid residues. The increased flexibility of the β-amino acid backbone in L-beta-Homotryptophan would likely allow it to adapt its conformation to fit into a variety of binding pockets. The indole side chain can participate in various interactions, including hydrogen bonding (via the N-H group), hydrophobic interactions, and π-stacking with aromatic residues of the receptor. acs.org

Analysis of Conformational Free-Energy Surfaces (FES)

MD simulations can be used to construct a conformational free-energy surface (FES), which provides a map of the most stable and frequently visited conformations of a molecule in a particular environment. nih.govacs.orgnih.govresearchgate.netnih.gov This is often achieved using enhanced sampling techniques like metadynamics or parallel tempering. acs.orgresearchgate.net

For L-beta-Homotryptophan, an FES would reveal the major conformational states it adopts in solution or within a binding pocket. The basins on the FES represent stable or metastable conformations, while the barriers between them indicate the energy required for conformational transitions. This information is crucial for understanding the thermodynamics and kinetics of its binding to a target. Studies on other amino acids and peptides have shown that the FES can be significantly influenced by the solvent and the presence of binding partners. nih.govnih.gov

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. acs.orgejournals.canih.govnih.govfrontiersin.orgresearchgate.netmdpi.com It is a widely used tool in drug discovery to screen virtual libraries of compounds and to propose binding hypotheses.

In the context of L-beta-Homotryptophan, docking studies could be employed to predict its binding mode to various protein targets, particularly those that interact with tryptophan or its derivatives, such as serotonin (B10506) receptors. ejournals.caresearchgate.netnih.govnih.gov Docking algorithms generate a series of possible binding poses and score them based on a scoring function that estimates the binding affinity.

A study on the molecular docking of L-tryptophan to the human serotonin transporter (SERT) identified key amino acid residues involved in the binding. ejournals.ca Similar studies with L-beta-Homotryptophan would be valuable to understand how the modification in the backbone affects its interaction with this and other receptors. The increased flexibility of the β-amino acid might allow for novel binding modes not observed with the native L-tryptophan. The hydrochloride form would also influence the electrostatic interactions within the binding site.

Table 2: Representative Molecular Docking Results for Tryptophan and Related Compounds with the Human Serotonin Transporter (SERT)

| Compound | Binding Affinity (kcal/mol) |

| L-Tryptophan | -5.69 |

| Peonidin | -8.63 |

| Catechin | -8.24 |

This table shows the binding affinities of L-tryptophan and other compounds found in bananas and pineapples with the human serotonin transporter (SERT), as determined by molecular docking. ejournals.ca These values serve as a reference for the potential interactions of tryptophan analogs.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a fundamental computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. In the context of this compound, molecular docking studies are instrumental in identifying potential biological targets and elucidating the key intermolecular interactions that govern its binding.

The process typically involves the three-dimensional structures of both this compound and a potential protein target, which can be obtained from experimental data or predicted using homology modeling. Docking algorithms then explore various possible binding poses of the ligand within the receptor's binding site, calculating a scoring function to estimate the binding affinity for each pose. These scoring functions consider various energetic contributions, such as electrostatic interactions, van der Waals forces, and hydrogen bonding.

For instance, studies on analogous tryptophan derivatives have successfully employed molecular docking to predict their binding modes within the active sites of enzymes or receptors. dovepress.comnih.gov These studies have highlighted the importance of the indole ring in forming π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket, while the amino and carboxyl groups participate in crucial hydrogen bonding and electrostatic interactions. While specific docking studies on this compound are not extensively reported in publicly available literature, the principles derived from its analogs are directly applicable.

A hypothetical molecular docking study of this compound against a putative target, such as a serotonin receptor, could yield data similar to that presented in Table 1. stanford.edunih.gov This table illustrates the kind of information that can be obtained, including the predicted binding affinity and the key interacting residues. The negative binding energy indicates a spontaneous binding process, with a more negative value suggesting a higher affinity. The identification of interacting residues provides a detailed map of the binding site and the nature of the forces at play.

Table 1: Hypothetical Molecular Docking Results for this compound with a Serotonin Receptor

| Parameter | Value |

| Predicted Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | |

| Hydrogen Bonds | Asp120, Ser159 |

| Hydrophobic Interactions | Phe234, Trp340 |

| π-π Stacking | Phe341 |

Such predictions are invaluable for guiding further experimental validation and for the rational design of more potent and selective analogs. The accuracy of these predictions can be further enhanced by employing more rigorous computational methods like molecular dynamics simulations to refine the docked poses and provide a more dynamic picture of the binding event. nih.gov

Computational Screening of L-beta-Homotryptophan Derivatives for Specific Interactions

Building upon the insights gained from molecular docking, computational screening, also known as virtual screening, allows for the rapid evaluation of large libraries of L-beta-Homotryptophan derivatives to identify those with the highest potential for binding to a specific biological target. This approach is significantly more time- and cost-effective than traditional high-throughput screening of physical compounds.

The process begins with the generation of a virtual library of L-beta-Homotryptophan derivatives. This can be achieved by systematically modifying the core structure, for example, by adding different functional groups to the indole ring, the amino group, or the carboxylic acid. These virtual compounds are then docked into the binding site of the target receptor, and their predicted binding affinities are calculated.

Studies on the virtual screening of indole derivatives have demonstrated the power of this approach in identifying novel inhibitors for various enzymes. nih.govnih.govacs.orgacs.orgresearchgate.net These studies often lead to the discovery of lead compounds with significantly improved activity compared to the initial hit.

A hypothetical computational screening of L-beta-Homotryptophan derivatives against an enzyme target could generate a dataset as shown in Table 2. This table ranks a selection of derivatives based on their predicted binding affinities. The "Modification" column describes the chemical change made to the parent L-beta-Homotryptophan structure.

Table 2: Hypothetical Computational Screening of L-beta-Homotryptophan Derivatives

| Derivative ID | Modification | Predicted Binding Affinity (kcal/mol) |

| LBH-001 | 5-Fluoro | -9.2 |

| LBH-002 | 6-Chloro | -8.9 |

| LBH-003 | N-Methyl | -8.7 |

| LBH-004 | 5-Methoxy | -8.4 |

| LBH-005 | 2-Methyl | -8.1 |

The results from such a screening can prioritize which derivatives to synthesize and test experimentally, thereby streamlining the drug discovery process. The top-ranked compounds from the virtual screen are then subjected to further computational analysis, such as molecular dynamics simulations, to validate their predicted binding modes and stability within the target's active site.

Metadynamics (META-D) Simulations in Ligand-Receptor Unbinding Processes and Pathway Analysis

While molecular docking provides a static picture of the ligand-receptor complex, Metadynamics (META-D) simulations offer a dynamic perspective, allowing for the exploration of the entire unbinding process and the calculation of the free energy landscape associated with it. This advanced computational technique is particularly useful for understanding the kinetics of ligand binding and unbinding, which are crucial for a drug's efficacy.

META-D works by adding a history-dependent bias potential to the system's energy, which encourages the system to escape from local energy minima and explore new conformational states. By carefully choosing a set of collective variables (CVs) that describe the unbinding pathway, one can reconstruct the free energy surface of the unbinding process.

A hypothetical META-D simulation of this compound unbinding from a receptor could provide data as summarized in Table 3. This table outlines the key parameters and findings of such a simulation.

Table 3: Hypothetical Metadynamics Simulation Parameters and Findings for this compound Unbinding

| Parameter | Description | Finding |

| Collective Variables (CVs) | Distance from ligand center of mass to binding pocket center; Torsion angles of the ligand | - |

| Free Energy Barrier to Unbinding (kcal/mol) | The energy required for the ligand to dissociate from the receptor | 15.2 |

| Key Residues in Unbinding Pathway | Amino acids that interact with the ligand during its exit from the binding site | Tyr82, Leu125, Phe290 |

| Identified Unbinding Pathways | The different routes the ligand can take to exit the binding pocket | Two major pathways identified, one involving a conformational change in a flexible loop |

The information obtained from META-D simulations is crucial for understanding the residence time of a drug on its target, a parameter that is increasingly recognized as a key determinant of in vivo efficacy. By identifying the bottlenecks in the unbinding pathway, medicinal chemists can design modifications to the ligand that prolong its interaction with the target, leading to a more sustained therapeutic effect.

Structure-Activity Relationship (SAR) Studies Driven by Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, have become indispensable tools for driving SAR studies.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build a statistical model that correlates the 3D properties of a series of molecules with their experimentally determined biological activities. These properties, or fields, typically include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor characteristics.

Numerous 3D-QSAR studies have been conducted on indole derivatives and beta-amino acids, providing valuable insights into the structural requirements for their biological activities. physchemres.orgtandfonline.comnih.govnih.govmdpi.commdpi.comnih.govresearchgate.netnih.govnih.govmdpi.comnih.govresearchgate.netscispace.com These studies have successfully identified regions of the molecules where modifications can lead to enhanced potency and selectivity. For example, a 3D-QSAR study on a series of indole derivatives might reveal that bulky, hydrophobic substituents at a particular position on the indole ring are favorable for activity, while electronegative groups at another position are detrimental.

A hypothetical 3D-QSAR study on a series of L-beta-Homotryptophan analogs could yield a model with the statistical parameters shown in Table 4. The quality of a 3D-QSAR model is assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates a model with good predictive ability.

Table 4: Hypothetical 3D-QSAR Model Statistics for L-beta-Homotryptophan Analogs

| Statistical Parameter | Value | Interpretation |

| q² (Cross-validated r²) | 0.65 | Good predictive ability |

| r² (Non-cross-validated r²) | 0.92 | Good correlation between predicted and experimental activity |

| Number of Components | 5 | Optimal number of principal components used in the model |

| Field Contributions | ||

| Steric | 45% | Steric properties are a major determinant of activity |

| Electrostatic | 35% | Electrostatic interactions are also significant |

| Hydrophobic | 20% | Hydrophobic character plays a role in activity |

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in 3D space where specific properties are predicted to enhance or diminish biological activity. These maps provide a clear and intuitive guide for medicinal chemists to design new molecules with improved properties. By integrating computational SAR studies with traditional medicinal chemistry efforts, the process of lead optimization can be significantly accelerated.

Biochemical and Mechanistic Research Applications of L Beta Homotryptophan Hydrochloride Non Clinical

Investigations of Protein-Ligand Interactions

The unique structure of L-beta-Homotryptophan hydrochloride makes it a significant component in the design of ligands for studying protein interactions. Researchers utilize it as a scaffold to develop molecules that can bind to specific protein targets, thereby helping to elucidate the nature of these interactions.

This compound has been instrumental as a starting material in the synthesis of antagonists for Eph (erythropoietin-producing hepatocellular) receptors, which are crucial in cell signaling pathways. While this compound itself is not the direct binding agent, its incorporation into more complex molecules is key to their function.

A notable example is its use in the synthesis of UniPR1447, an antagonist designed to inhibit Eph-ephrin interactions. This compound is a conjugate of 3β-hydroxy Δ⁵-cholenic acid and L-beta-homotryptophan. Research has shown that the resulting molecule, UniPR1447, binds to both EphA2 and EphB2 receptors. This binding prevents the natural interaction between Eph receptors and their ephrin ligands. nih.gov

Detailed biochemical assays have been performed to quantify the binding affinity of the L-beta-homotryptophan-containing compound, UniPR1447. These studies revealed that it inhibits both EphA2 and EphB2 with similar potency, displaying only slight selectivity. The investigation into derivatives, where the indole (B1671886) nitrogen of the L-beta-homotryptophan moiety was substituted, suggested a potential strategy for achieving greater selectivity for the EphA2 receptor over the EphB2 subtype. nih.govnih.gov

Table 1: Binding Affinity of L-beta-Homotryptophan Derivative (UniPR1447) for Eph Receptors

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| UniPR1447 | EphA2 | 1.4 µM |

Data sourced from studies on the synthesized antagonist UniPR1447, which incorporates an L-beta-homotryptophan moiety. nih.gov

Currently, there is a lack of specific research in publicly available scientific literature detailing the direct interaction of this compound with nuclear receptors such as Peroxisome Proliferator-Activated Receptor Gamma (PPARG) or Estrogen Receptor 1 (ESR1). While these receptors are significant targets in drug discovery and their interaction with various ligands is well-studied, specific binding affinity studies involving this compound have not been reported. nih.govbiorxiv.orguniprot.org

The utility of this compound in research is often as a component of a larger, synthesized molecule. The binding characteristics of these resulting molecules are then studied in detail.

In the case of the Eph receptor antagonist UniPR1447, which contains the L-beta-homotryptophan structure, studies have demonstrated that its binding to the EphA2 receptor is fully reversible. nih.govnih.gov This characteristic is crucial for a research tool, as it allows for the study of dynamic biological processes. The affinity, as indicated by the Ki values, falls in the low micromolar range, signifying a moderate but significant interaction. nih.gov

The specificity of molecules derived from L-beta-homotryptophan is a key area of investigation. As seen with UniPR1447, achieving high selectivity between closely related receptor subtypes (like EphA2 and EphB2) can be challenging but is a critical goal for developing precise research probes. nih.govnih.gov The structural properties of the L-beta-homotryptophan component are explored and modified to enhance this specificity. nih.gov

Studies on Enzyme Activity and Protein Interactions

As an amino acid analog, this compound is a valuable reagent for studying enzyme mechanisms and protein-protein interactions.

This compound is utilized in various biochemical assays designed to measure enzyme activity and probe protein interactions. nih.gov Because it is an analog of L-tryptophan, it can be used in competitive binding assays to study the affinity of other molecules for a tryptophan-binding site on a protein.

In enzyme activity assays, it can be tested as a potential substrate or inhibitor. For example, in assays for enzymes that process tryptophan, such as tryptophan hydroxylase or tryptophan indole-lyase, L-beta-homotryptophan can help to elucidate the enzyme's substrate specificity and catalytic mechanism. researchgate.net Such assays might measure the rate of product formation or the degree of enzyme inhibition using techniques like fluorescence resonance energy transfer (FRET) or absorbance-based measurements, where the consumption of the substrate or formation of a product leads to a measurable signal. nih.gov

The study of tryptophan analogs is fundamental to understanding the mechanisms of enzymes that use tryptophan as a substrate. Tryptophan indole-lyase (also known as tryptophanase), which catalyzes the breakdown of L-tryptophan into indole, pyruvate, and ammonia, is a well-studied example. nih.gov

By introducing an analog like L-beta-homotryptophan into the enzymatic reaction, researchers can investigate several aspects of the enzyme's mechanism. These include:

Substrate Specificity: Determining whether the enzyme can bind and/or process the analog reveals the structural requirements of the active site. The additional methylene (B1212753) group in the backbone of L-beta-homotryptophan compared to L-tryptophan provides a specific structural perturbation to probe the active site's geometric constraints.

Reaction Intermediates: Tryptophan analogs can sometimes "trap" an enzyme in a particular conformational state or lead to the accumulation of a specific reaction intermediate, which can then be studied using spectroscopic or crystallographic methods.

Inhibition: If the analog binds to the active site but cannot be turned over, or is processed very slowly, it acts as a competitive inhibitor. Kinetic analysis of this inhibition provides quantitative data on the binding affinity and sheds light on the catalytic steps. researchgate.net

Studies on enzymes like tryptophan synthase have shown that the enzyme can catalyze reactions with various indole analogs, sometimes leading to the production of novel amino acids. nih.gov This demonstrates how tryptophan analogs can be used to explore and even harness the synthetic capabilities of enzymes.

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | L-β-HomoTrp-OH·HCl, (S)-3-Amino-4-(3-indolyl)butyric acid hydrochloride |

| EphA2 | Erythropoietin-producing hepatocellular carcinoma receptor A2 |

| EphB2 | Erythropoietin-producing hepatocellular carcinoma receptor B2 |

| UniPR1447 | Eph-ephrin antagonist |

| Peroxisome proliferator-activated receptor gamma | PPARG, PPAR-gamma |

| Estrogen Receptor 1 | ESR1, ERα |

| Tryptophan | Trp |

| Tryptophan indole-lyase | Tryptophanase |

| Tryptophan hydroxylase | TPH |

| 3β-hydroxy Δ⁵-cholenic acid | - |

Mechanistic Research on Serotonin (B10506) Pathways and Tryptophan Metabolism

This compound serves as a valuable tool in the non-clinical investigation of fundamental biochemical pathways due to its structural similarity to the essential amino acid L-tryptophan. Its extended side chain provides a unique probe to explore the specificity and mechanics of enzymes and transport systems involved in tryptophan metabolism.

Role in Investigating Neurotransmitter Synthesis Pathways

This compound is of significant interest in neuropharmacology and biochemical research for its potential to elucidate the intricacies of neurotransmitter synthesis, particularly the serotonin pathway. ontosight.ai L-tryptophan is the essential precursor for the synthesis of serotonin (5-hydroxytryptamine, or 5-HT), a critical neurotransmitter involved in regulating mood, sleep, and appetite. frontiersin.orgnih.gov The synthesis of serotonin is initiated by the enzyme tryptophan hydroxylase (TPH), which catalyzes the rate-limiting step of converting L-tryptophan to 5-hydroxytryptophan. frontiersin.orgnih.gov The availability of L-tryptophan in the brain is a key determinant of the rate of serotonin production. nih.govresearchgate.net

As a close structural analogue of L-tryptophan, L-beta-homotryptophan can be used as a chemical probe to study the substrate specificity and regulatory mechanisms of TPH. ontosight.ainih.gov Researchers can investigate how the introduction of an additional carbon in the amino acid side chain affects its binding to the active site of TPH and its potential to act as a competitive inhibitor or a substrate. Such studies provide insights into the steric and conformational requirements of the enzyme, contributing to a more detailed model of the catalytic mechanism of serotonin biosynthesis. nih.gov Understanding these interactions is crucial for the development of compounds that can modulate serotonin levels for research purposes.

Exploration of Tryptophan Analogues' Effects on Biological Systems

Beyond the serotonin pathway, L-tryptophan is metabolized through several other significant routes, most notably the kynurenine (B1673888) pathway, which accounts for the majority of tryptophan degradation. frontiersin.orgnih.gov This pathway produces a range of neuroactive and immunomodulatory metabolites. nih.govfrontiersin.org The enzyme indoleamine 2,3-dioxygenase (IDO), which catalyzes the first step in this pathway, is a key target in various research areas, including immunology. nih.govwikipedia.org

The use of tryptophan analogues like L-beta-homotryptophan allows researchers to explore the broader effects of altered tryptophan metabolism on biological systems. ontosight.ai By introducing an analogue that may be differentially processed by enzymes such as IDO or tryptophan 2,3-dioxygenase (TDO), scientists can study the downstream consequences on the production of kynurenine pathway metabolites. nih.govnih.gov These investigations are critical for understanding how shifts in tryptophan metabolism can influence cellular processes and immune responses. The unique structure of L-beta-homotryptophan makes it a subject of interest for exploring its potential interactions with various enzymes and receptors involved in these metabolic pathways. ontosight.ai

L-beta-Homotryptophan as a Molecular Probe for Biological Systems

The inherent chemical properties of the indole ring in L-beta-homotryptophan make it a suitable candidate for development as a molecular probe. Its structural similarity to tryptophan allows it to be incorporated into biological systems, while its unique characteristics can be harnessed for detection and analysis.

Design and Application of Fluorescent Probes for Cellular and Molecular Research

The indole moiety of tryptophan is naturally fluorescent, a property that is widely exploited in biophysical studies to probe protein structure and dynamics. The fluorescence emission of tryptophan is highly sensitive to the polarity of its local environment, providing a window into conformational changes and binding events.

While direct studies on the fluorescent properties of L-beta-homotryptophan are not extensively documented in the provided context, its indole ring suggests it also possesses intrinsic fluorescence. The modification of the side chain, with an extra methylene group compared to tryptophan, would likely alter its fluorescent lifetime and quantum yield. These altered photophysical properties could be advantageous, offering a different spectral window or sensitivity for specific research applications. For instance, probes can be designed for various analytical techniques, including live-cell imaging, to monitor intracellular processes with high selectivity. nih.govelsevierpure.com The general principle involves linking a recognition moiety, in this case, the homotryptophan structure, to a fluorophore, allowing for the detection of specific enzymes or biomolecules. nih.gov

Utilization in Investigating Protein-Protein Interactions and Biological Processes

The aromatic side chain of tryptophan often plays a critical role in mediating protein-protein and protein-ligand interactions through various non-covalent forces, including π-π stacking and cation-π interactions. researchgate.netrug.nl These interactions are fundamental to protein structure, stability, and function.

L-beta-Homotryptophan can be used as a tool to investigate the specificity and energetics of these interactions. By substituting a native tryptophan residue with its beta-homo analogue in a peptide or protein, researchers can assess how the altered geometry and increased flexibility of the side chain impact binding affinity and complex formation. This approach is analogous to studies using other modified tryptophan analogues, such as fluorinated tryptophans, which have been successfully employed to dissect the contribution of electrostatic forces in protein interactions. researchgate.netrug.nlnih.gov The subtle structural change in L-beta-homotryptophan can provide valuable data on the spatial constraints within a binding pocket and the importance of precise positioning of the indole ring for optimal interaction.

Biophysical Studies of Interactions with Biological Membranes

The interaction of amino acid side chains with the lipid bilayer is a key determinant of the structure, folding, and function of membrane proteins. Aromatic residues like tryptophan are frequently found at the membrane-water interface, where they are thought to act as "anchors."

Biophysical studies using model membrane systems, such as lipid monolayers and bilayers, are essential for understanding these interactions. mdpi.comfrontiersin.org L-beta-Homotryptophan is a valuable tool in this context. Its additional methylene group in the side chain introduces a subtle change in hydrophobicity and conformational flexibility compared to tryptophan. By incorporating L-beta-homotryptophan into synthetic peptides and studying their interaction with model membranes, researchers can gain insights into how these properties influence membrane partitioning, insertion depth, and orientation. nih.gov Techniques such as fluorescence spectroscopy, circular dichroism, and nuclear magnetic resonance spectroscopy can be employed to characterize the structure and dynamics of the homotryptophan-containing peptides within the membrane environment. These studies contribute to a more refined understanding of the forces driving membrane protein folding and stability. nih.gov

Interaction with Bacterial Lipopolysaccharides (LPS) and Membrane Permeabilization

The outer membrane of Gram-negative bacteria is characterized by the presence of lipopolysaccharides (LPS), which play a crucial role in the structural integrity of the bacteria and act as a barrier to many antimicrobial agents. The interaction of peptides and other molecules with LPS is a key area of research in the development of new antibiotics. While direct studies focusing solely on this compound's interaction with LPS are not extensively documented, its incorporation into synthetic peptides provides a powerful means to investigate these interactions.

The rationale for using L-beta-Homotryptophan in this context stems from the known importance of tryptophan residues in the activity of many antimicrobial peptides (AMPs). The indole side chain of tryptophan is capable of forming specific interactions with the lipid A portion of LPS, contributing to the disruption of the outer membrane. By substituting L-tryptophan with L-beta-Homotryptophan in a peptide sequence, researchers can study how the altered backbone stereochemistry and flexibility impact the peptide's ability to bind to and permeate the bacterial membrane.

These studies often involve the synthesis of a parent antimicrobial peptide and its analog containing L-beta-Homotryptophan. The interaction of these peptides with LPS can then be quantified using various biophysical techniques. A key outcome of such research is the elucidation of how modifying the peptide backbone can enhance or alter its affinity for LPS and its ability to disrupt the bacterial outer membrane. This knowledge is critical for the rational design of more potent and selective antimicrobial agents. For instance, the fusion of LPS-interacting peptides with endolysins has been shown to enhance antibacterial activity against Gram-negative bacteria by facilitating the enzyme's passage through the outer membrane. nih.gov

Investigation of Peptide-Membrane Interactions using Calorimetry and Spectroscopy

The study of how peptides interact with and insert into cell membranes is fundamental to understanding a wide range of biological functions, from cell signaling to antimicrobial activity. This compound is particularly useful in these investigations when incorporated into synthetic peptides, as its intrinsic spectroscopic properties and the structural changes it induces can be monitored by various biophysical techniques.

Calorimetry: Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) are powerful, label-free techniques used to thermodynamically characterize peptide-membrane interactions. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a peptide to a lipid membrane. This allows for the determination of key thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and stoichiometry of the interaction. By comparing the ITC data of a peptide containing L-tryptophan with its L-beta-Homotryptophan-containing counterpart, researchers can deduce how the modification affects the energetics of membrane binding.

Differential Scanning Calorimetry (DSC): DSC is used to study the effect of a peptide on the phase behavior of lipid bilayers. nih.govnih.gov The incorporation of a peptide into a membrane can alter the temperature and enthalpy of the lipid phase transition. These changes provide insights into how the peptide perturbs the lipid packing and organization.

Spectroscopy: Spectroscopic techniques are invaluable for elucidating the structural details of peptide-membrane interactions.

Fluorescence Spectroscopy: The indole side chain of tryptophan is intrinsically fluorescent, making it a sensitive probe of its local environment. When a tryptophan-containing peptide interacts with a membrane, changes in the fluorescence emission spectrum (such as a blue shift and an increase in quantum yield) can indicate the transfer of the indole ring from an aqueous to a hydrophobic membrane environment. The use of L-beta-Homotryptophan allows for the study of how altered peptide backbone conformation influences the depth of membrane penetration and the orientation of the indole side chain within the bilayer. In a study of a β-peptide designed to inhibit a protein-protein interaction, fluorescence polarization was used to demonstrate direct binding, with the β³-homotryptophan residue being crucial for the interaction. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of a peptide (e.g., alpha-helix, beta-sheet) in solution and upon binding to a membrane. Researchers can use this technique to investigate whether the incorporation of L-beta-Homotryptophan induces or stabilizes a particular conformation that is critical for its biological activity.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the secondary structure of peptides and the conformation of lipid acyl chains. nih.gov This technique can be used to assess how the peptide perturbs the order and packing of the lipid bilayer. nih.gov

| Technique | Information Gained | Application in L-beta-Homotryptophan Research |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), enthalpy (ΔH), stoichiometry | Quantifying the energetic differences in membrane binding between peptides with and without L-beta-Homotryptophan. |

| Differential Scanning Calorimetry (DSC) | Changes in lipid phase transition temperature and enthalpy | Assessing the degree of membrane perturbation caused by L-beta-Homotryptophan-containing peptides. |

| Fluorescence Spectroscopy | Local environment of the indole side chain, membrane penetration depth | Probing the insertion and orientation of the L-beta-Homotryptophan side chain within the lipid bilayer. |

| Circular Dichroism (CD) Spectroscopy | Secondary structure of the peptide | Determining the conformational changes in the peptide upon membrane interaction due to the presence of L-beta-Homotryptophan. |

| Fourier Transform Infrared (FTIR) Spectroscopy | Peptide secondary structure and lipid acyl chain conformation | Evaluating the impact of the modified peptide on the structural integrity and order of the cell membrane. |

Metabolomic Profiling and Pathway Analysis in Research Contexts

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a functional readout of the physiological state of a cell or organism. While direct metabolomic profiling of this compound itself is not a primary research focus, its use as a research tool can aid in the broader context of metabolomic profiling and pathway analysis, particularly concerning tryptophan metabolism.

Tryptophan is a precursor to a wide array of important metabolites, including the neurotransmitter serotonin and molecules in the kynurenine pathway. nih.govnih.gov Dysregulation of tryptophan metabolism has been implicated in various diseases. In research, stable isotope-labeled versions of L-beta-Homotryptophan could potentially be used as internal standards in targeted metabolomic analyses of tryptophan and its derivatives. The unique mass of the beta-homoamino acid would allow it to be distinguished from the endogenous tryptophan and its metabolites in mass spectrometry-based analytical methods.

Emerging Research Directions and Future Perspectives for L Beta Homotryptophan Hydrochloride

Application in Machine Learning-Driven Discovery of Novel Peptides and Analogs

The unique structural properties of non-canonical amino acids like L-beta-Homotryptophan hydrochloride make them valuable components in the design of novel peptides. Machine learning (ML) is emerging as a powerful tool to accelerate the discovery and optimization of such peptides. nih.gov By training algorithms on large datasets of peptide sequences and their functional properties, ML models can predict the characteristics of new, unstudied peptides, including those incorporating synthetic amino acids.

ML applications are being developed to predict the binding affinity of peptides containing non-canonical amino acids to specific targets, such as Major Histocompatibility Complex (MHC) class I molecules, which is crucial for developing new immunotherapies. nih.gov These models can significantly reduce the time and cost associated with traditional experimental screening methods. The inclusion of this compound and its analogs in these ML-driven discovery pipelines could lead to the identification of peptides with enhanced stability, binding affinity, or specific biological activities.

Furthermore, ML, in conjunction with experimental data, is being used to discover peptides with specific functions, such as antimicrobial or heme-binding properties. digitellinc.comnih.gov For example, a Random Forest Monte Carlo Tree Search (RF-MCTS) algorithm, informed by molecular dynamics simulations, has been used to predict the self-assembly of pentapeptides. digitellinc.com Incorporating this compound into these predictive models could expand the chemical space for peptide design, leading to the creation of novel biomaterials and therapeutic agents. The ability of ML to handle complex, high-dimensional data makes it an ideal partner for exploring the vast possibilities offered by synthetic amino acids.

Innovative Methodologies for Designing Chemically Diverse Compounds

This compound serves as a valuable building block for creating chemically diverse libraries of compounds. biosynth.com Its unique structure, featuring an extended carbon backbone compared to its natural counterpart, tryptophan, allows for the synthesis of novel molecular scaffolds. These scaffolds can then be further modified to generate a wide range of derivatives with potentially unique pharmacological properties.

The development of innovative synthetic methodologies is crucial for maximizing the chemical diversity that can be achieved from starting materials like this compound. This includes the use of combinatorial chemistry techniques, where a large number of different but structurally related molecules are synthesized simultaneously. High-throughput screening methods can then be employed to rapidly assess the biological activity of these compound libraries, identifying promising lead candidates for further development.

The versatility of this compound as a building block is highlighted by its use in the synthesis of complex molecules for various research applications, including pharmaceuticals. biosynth.com By exploring novel reaction pathways and employing modern synthetic strategies, chemists can systematically modify the indole (B1671886) ring, the amino group, and the carboxylic acid function of this compound to create a vast array of new chemical entities. This approach is fundamental to drug discovery, as it allows for the systematic exploration of structure-activity relationships, ultimately leading to the design of more potent and selective therapeutic agents.

Future Role in Advancing Fundamental Chemical Biology and Research Tool Development